![molecular formula C8H8BrFO B6319958 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene CAS No. 220901-65-5](/img/structure/B6319958.png)
2-Bromo-4-fluoro-1-methoxy-3-methylbenzene
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Description
“2-Bromo-4-fluoro-1-methoxy-3-methylbenzene” is a chemical compound with the CAS Number 220901-65-5 . It has a molecular weight of 219.05 . The compound is liquid in its physical form . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The InChI code for “2-Bromo-4-fluoro-1-methoxy-3-methylbenzene” is1S/C8H8BrFO/c1-5-6 (10)3-4-7 (11-2)8 (5)9/h3-4H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“2-Bromo-4-fluoro-1-methoxy-3-methylbenzene” is a liquid . It has a molecular weight of 219.05 . The compound’s InChI code is1S/C8H8BrFO/c1-5-6 (10)3-4-7 (11-2)8 (5)9/h3-4H,1-2H3
.
Scientific Research Applications
Synthesis of Complex Molecules
One application of 2-bromo-4-fluoro-1-methoxy-3-methylbenzene in scientific research is in the synthesis of complex molecules. For instance, it has been used in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000). This showcases its role in the development of pharmaceuticals targeting neurological receptors.
Lithium-ion Batteries
Another significant application is in the field of lithium-ion batteries, where 4-bromo-2-fluoromethoxybenzene (a derivative closely related to the compound ) has been used as a novel bi-functional electrolyte additive. It has shown to electrochemically polymerize at 4.6 V (vs. Li/Li+) to form a polymer film that prevents the voltage rise when overcharging, lowers the flammability of the electrolyte, and enhances the thermal stability of the lithium-ion batteries without influencing their normal cycle performance. This suggests potential for the compound to contribute to safer and more efficient energy storage solutions (Zhang Qian-y, 2014).
Synthesis of Benzaldehyde Derivatives
In the synthesis of organic compounds, it has been utilized to create derivatives such as methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination and hydrolysis, showcasing its versatility in organic synthesis processes (Chen Bing-he, 2008).
Development of Electronic and Photovoltaic Materials
The compound's derivatives have been studied for their applications in electronic materials, specifically in the development of polymer solar cells. For instance, derivatives of the compound have been evaluated for their photovoltaic performance, indicating the compound's potential in the field of renewable energy (Bo Jin et al., 2016).
Catalyst and Reagent in Organic Synthesis
Moreover, it has been used as a reagent in the synthesis of other complex organic molecules, demonstrating its utility as a versatile building block in organic chemistry. For example, its involvement in the formation of 2-aryl benzothiazoles under metal- and I(2)-free conditions, using molecular oxygen as an oxidant, highlights its adaptability in facilitating environmentally friendly chemical reactions (Yunfeng Liao et al., 2012).
properties
IUPAC Name |
3-bromo-1-fluoro-4-methoxy-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKDMIRWEMBWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-1-methoxy-3-methylbenzene |
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